molecular formula C11H17ClO B12680406 Ethanone, 1-(1-chloro-2,6,6-trimethyl-3-cyclohexen-1-yl)-, cis- CAS No. 58031-26-8

Ethanone, 1-(1-chloro-2,6,6-trimethyl-3-cyclohexen-1-yl)-, cis-

Cat. No.: B12680406
CAS No.: 58031-26-8
M. Wt: 200.70 g/mol
InChI Key: PBNTZQQDRWFVDU-KWQFWETISA-N
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Description

Ethanone, 1-(1-chloro-2,6,6-trimethyl-3-cyclohexen-1-yl)-, cis-: is a chemical compound with the molecular formula C11H17ClO This compound is characterized by the presence of a chloro-substituted cyclohexene ring and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(1-chloro-2,6,6-trimethyl-3-cyclohexen-1-yl)-, cis- typically involves the chlorination of a precursor compound followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure the desired cis-configuration is achieved.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes followed by purification steps such as distillation or recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(1-chloro-2,6,6-trimethyl-3-cyclohexen-1-yl)-, cis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

Ethanone, 1-(1-chloro-2,6,6-trimethyl-3-cyclohexen-1-yl)-, cis- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-(1-chloro-2,6,6-trimethyl-3-cyclohexen-1-yl)-, cis- involves its interaction with specific molecular targets and pathways. The chloro group and the ethanone moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(2-thienyl)-: Similar structure but with a thienyl group instead of a chloro-cyclohexene.

    Ethanone, 1-(4-hydroxyphenyl)-: Contains a hydroxyphenyl group instead of a chloro-cyclohexene.

    Ethanone, 1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-: Features a naphthalenyl group.

Uniqueness

Ethanone, 1-(1-chloro-2,6,6-trimethyl-3-cyclohexen-1-yl)-, cis- is unique due to its specific chloro-substituted cyclohexene structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

58031-26-8

Molecular Formula

C11H17ClO

Molecular Weight

200.70 g/mol

IUPAC Name

1-[(1R,2S)-1-chloro-2,6,6-trimethylcyclohex-3-en-1-yl]ethanone

InChI

InChI=1S/C11H17ClO/c1-8-6-5-7-10(3,4)11(8,12)9(2)13/h5-6,8H,7H2,1-4H3/t8-,11-/m0/s1

InChI Key

PBNTZQQDRWFVDU-KWQFWETISA-N

Isomeric SMILES

C[C@H]1C=CCC([C@]1(C(=O)C)Cl)(C)C

Canonical SMILES

CC1C=CCC(C1(C(=O)C)Cl)(C)C

Origin of Product

United States

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